molecular formula C9H18Cl2N4O B1480746 (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride CAS No. 2097954-81-7

(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Cat. No.: B1480746
CAS No.: 2097954-81-7
M. Wt: 269.17 g/mol
InChI Key: XCOAKXIOFOOHRV-UHFFFAOYSA-N
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Description

(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Evaluation : A study by Srinivas et al. (2020) details the synthesis of novel pyrane glycosides, including derivatives structurally similar to the specified compound. These synthesized compounds were evaluated for their antibacterial and antifungal activities. The chemical structures were confirmed through various analytical techniques such as IR, NMR, MS, and elemental analysis (Srinivas, Sunitha, & Shamili, 2020).

  • Chemical Structure Elucidation : A study by Younas, Abdelilah, and Anouar (2014) reported the synthesis of a compound with a similar triazolyl methanamine structure. This work highlighted the structural establishment through NMR spectroscopy, Elemental Analysis, and MS data, showcasing the detailed methodological approach to understanding such complex molecules (Younas, Abdelilah, & Anouar, 2014).

  • Application in Dicarboxylic Acid Amides and Diamides Synthesis : Research by Aghekyan et al. (2018) explored the condensation reactions involving compounds with core structures related to the compound of interest, for the synthesis of dicarboxylic acid amides and diamides. This work underpins the versatility and reactivity of such structures in synthesizing a wide range of chemical entities (Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018).

Properties

IUPAC Name

[1-(oxan-4-ylmethyl)triazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8;;/h7-8H,1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOAKXIOFOOHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(N=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
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(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

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